molecular formula C8H17N3 B13563806 3,5-Dimethylpiperidine-1-carboximidamide

3,5-Dimethylpiperidine-1-carboximidamide

Cat. No.: B13563806
M. Wt: 155.24 g/mol
InChI Key: SIMZYHKFUYGMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . This compound is a derivative of piperidine, characterized by the presence of two methyl groups at the 3 and 5 positions and a carboximidamide group at the 1 position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidine-1-carboximidamide can be synthesized through the hydrogenation of 3,5-dimethylpyridine. The process involves the use of a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is typically carried out in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen .

Industrial Production Methods

In industrial settings, the continuous production of this compound involves a clean and solvent-free hydrogenation process. A series of Ru/C catalysts are used, and the reaction conditions are optimized to eliminate the effects of internal and external diffusion in the trickle bed reactor .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents such as lithium triethylborohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium triethylborohydride is commonly used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3,5-Dimethylpiperidine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylpiperidine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

3,5-dimethylpiperidine-1-carboximidamide

InChI

InChI=1S/C8H17N3/c1-6-3-7(2)5-11(4-6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10)

InChI Key

SIMZYHKFUYGMAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=N)N)C

Origin of Product

United States

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